- Covalent Modification of a Cysteine Residue in the XPB Subunit of the General Transcription Factor TFIIH Through Single Epoxide Cleavage of the Transcription Inhibitor Triptolide, Angewandte Chemie, 2015, 54(6), 1859-1863
Cas no 216164-91-9 (1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-)
216164-91-9 structure
Product Name:1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-
Número CAS:216164-91-9
MF:C20H26O6
Megavatios:362.416846752167
CID:5599981
Update Time:2023-09-01
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-
- (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-Dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-1H-bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one
-
- Renchi: 1S/C20H26O6/c1-9(2)19-13(25-19)14-20(26-14)17(3)6-4-10-11(8-24-15(10)21)12(17)5-7-18(20,23)16(19)22/h9,12-14,16,22-23H,4-8H2,1-3H3/t12-,13-,14-,16-,17-,18+,19-,20+/m0/s1
- Clave inchi: KBWFZGDZHVRFJZ-GHQAUEFFSA-N
- Sonrisas: C[C@]12CCC3C(=O)OCC=3[C@]1([H])CC[C@]1([C@H](O)[C@@]3(C(C)C)O[C@H]3[C@@H]3O[C@@]231)O
Propiedades experimentales
- Denso: 1.43±0.1 g/cm3(Predicted)
- Punto de ebullición: 582.9±50.0 °C(Predicted)
- PKA: 13.66±0.70(Predicted)
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1R:BF3-Et2O, R:LiBH4, S:THF, 3 h, rt
1.2R:HCl, S:H2O, 10 min, rt
1.2R:HCl, S:H2O, 10 min, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1R:BF3-Et2O, R:LiBH4, S:THF, 3 h, rt
1.2R:HCl, S:H2O, 10 min, rt
1.2R:HCl, S:H2O, 10 min, rt
Referencia
- Triptolide derivatives as potential multifunctional anti-Alzheimer agents: Synthesis and structure-activity relationship studies, Bioorganic & Medicinal Chemistry Letters, 2018, 28(4), 689-693
Métodos de producción 3
Condiciones de reacción
1.1R:Et3N, R:C5H5N, R:MeSO2Cl, R:O(C(=O)CF3)2, S:CH2Cl2, 0°C; 12 h, rt
2.1R:H2O, R:N2H4-H2O, S:MeOH, 10 min, rt
3.1R:Na2HPO4, R:mCPBA, S:Benzene, 96 h, rt
4.1R:BF3-Et2O, R:LiBH4, S:THF, 4 h, rt
4.2R:H2SO4, S:H2O
2.1R:H2O, R:N2H4-H2O, S:MeOH, 10 min, rt
3.1R:Na2HPO4, R:mCPBA, S:Benzene, 96 h, rt
4.1R:BF3-Et2O, R:LiBH4, S:THF, 4 h, rt
4.2R:H2SO4, S:H2O
Referencia
- Semisynthesis of triptolide analogues: Effect of B-ring substituents on cytotoxic activities, Bioorganic & Medicinal Chemistry Letters, 2014, 24(24), 5671-5674
Métodos de producción 4
Condiciones de reacción
1.1R:LiBH4, R:BF3-Et2O, S:THF
Referencia
- Synthesis of the analogs of triptolide: 7,8-deoxytriptolide, 7α,8α-epoxytriptolide and related ketones, Chinese Chemical Letters, 2005, 16(2), 205-208
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Raw materials
- Triptolide
- (3bS,5aR,6S,6aS,7aS,7bS,8aS,8bS)-6-(Acetyloxy)-3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a-hydroxy-8b-methyl-6a-(1-methylethyl)-1H-bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Preparation Products
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Literatura relevante
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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